molecular formula C12H11ClN2O B1486748 6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol CAS No. 2092040-25-8

6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol

Cat. No.: B1486748
CAS No.: 2092040-25-8
M. Wt: 234.68 g/mol
InChI Key: XHKNFKYIFJBSHT-UHFFFAOYSA-N
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Description

6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidinols It features a pyrimidin-4-ol core with a 2-methyl group and a 6-(2-chlorobenzyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol typically involves multiple steps, starting with the formation of the pyrimidin-4-ol core. One common approach is the condensation of an appropriate β-diketone with guanidine, followed by chlorination and subsequent alkylation with 2-chlorobenzyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

  • Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyrimidin-4-one derivatives.

  • Reduction: Pyrimidin-4-amine or pyrimidin-4-ol derivatives.

  • Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol is structurally similar to other pyrimidinol derivatives, such as 2-methylpyrimidin-4-ol and 6-(benzyl)pyrimidin-4-ol. the presence of the 2-chlorobenzyl group imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 2-Methylpyrimidin-4-ol

  • 6-(Benzyl)pyrimidin-4-ol

  • 6-(2-Chlorobenzyl)pyrimidin-4-one

  • 6-(2-Chlorobenzyl)pyrimidin-4-amine

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Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-14-10(7-12(16)15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKNFKYIFJBSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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